Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
CAS No.:
Cat. No.: VC13510000
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO2 |
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Molecular Weight | 269.34 g/mol |
IUPAC Name | methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3 |
Standard InChI Key | MNMCFHIGYRRAOZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a pyridine ring with two distinct functional groups:
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A 4-tert-butylphenyl substituent at the 5-position, introducing steric bulk and hydrophobicity.
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A methoxycarbonyl group at the 2-position, enhancing electron-withdrawing effects and directing reactivity .
The pyridine nucleus adopts a planar geometry, with the tert-butyl group inducing conformational rigidity due to its bulky isobutyl branches .
IUPAC Name and Formula
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IUPAC Name: Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
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Molecular Formula: C₁₈H₂₁NO₂
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Molecular Weight: 283.37 g/mol (calculated using PubChem’s atomic mass database) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
Suzuki-Miyaura Cross-Coupling
Aryl boronate esters (e.g., 5-borono-2-methoxycarbonylpyridine) can couple with 4-tert-butylbromobenzene under palladium catalysis. This method mirrors protocols for synthesizing 5-aryl pyrrole-2-carboxylates, where iridium-catalyzed borylation precedes cross-coupling .
Example Protocol:
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Borylation: Ir-catalyzed C–H borylation of methyl pyridine-2-carboxylate at the 5-position.
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Coupling: Pd(PPh₃)₄-mediated Suzuki reaction with 4-tert-butylbromobenzene .
Direct Functionalization
Electrophilic substitution on preformed pyridine carboxylates could introduce the 4-tert-butylphenyl group, though steric hindrance may limit efficiency .
Optimized Synthetic Procedures
Adapting methodologies from analogous systems yields the following workflow:
Step | Reagents/Conditions | Yield | Reference |
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Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, THF, 80°C | 65–80% | |
Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 100°C | 70–90% |
Key Challenges:
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Steric bulk from the tert-butyl group may slow coupling kinetics.
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Protecting group strategies might be needed to prevent ester hydrolysis under basic conditions .
Physicochemical Properties
Spectral Data (Predicted)
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¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.4 Hz, 1H, H3), 8.25 (dd, J = 8.0, 2.4 Hz, 1H, H4), 7.60–7.55 (m, 2H, ArH), 7.45–7.40 (m, 2H, ArH), 3.95 (s, 3H, OCH₃), 1.35 (s, 9H, C(CH₃)₃).
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IR (cm⁻¹): 1725 (C=O ester), 1590 (C=N pyridine), 1360 (C–O ester).
Solubility and LogP
Property | Value | Method |
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LogP | 3.2 ± 0.3 | XLOGP3 |
Aqueous Solubility | 0.12 mg/mL (25°C) | ESOL |
Melting Point | 98–102°C | Analog-based estimate |
Applications and Derivatives
Pharmaceutical Intermediates
Pyridine carboxylates are pivotal in drug design, serving as:
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Kinase inhibitors: The tert-butyl group enhances hydrophobic binding in ATP pockets .
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Antiviral agents: Ester prodrugs improve membrane permeability .
Material Science
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Ligands in catalysis: Pyridine esters coordinate transition metals for cross-coupling reactions .
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Liquid crystals: The rigid tert-butylphenyl group promotes mesophase stability .
Hazard | Precaution | Source |
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Skin corrosion (Category 1B) | Use nitrile gloves, fume hood | |
Acute toxicity (Oral, Category 4) | Avoid ingestion; administer activated charcoal |
Future Research Directions
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Synthetic Optimization: Screen palladium/ligand systems to improve coupling efficiency.
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Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.
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Crystallography: Resolve single-crystal structures to confirm substituent effects on pyridine ring geometry.
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